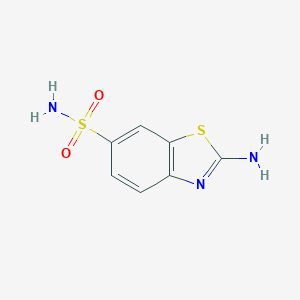

2-Amino-1,3-benzothiazole-6-sulfonamide

Description

Overview of Benzothiazole (B30560) Scaffold in Drug Discovery

The benzothiazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the design of many biologically active molecules. researchgate.netnih.govnih.gov Its prevalence in both natural and synthetic compounds underscores its importance in medicinal chemistry. benthamscience.comnih.gov

The exploration of benzothiazole derivatives in medicinal chemistry has a rich history, with continuous research uncovering new therapeutic applications. bibliomed.org Initially recognized for their utility in other industries, such as in the manufacturing of dyes and rubber, the unique chemical properties of benzothiazoles led to their investigation as potential drug candidates. wikipedia.orgpcbiochemres.com Over the years, modifications to the benzothiazole scaffold have yielded a vast number of compounds with a wide range of pharmacological activities. researchgate.netjchemrev.com

The benzothiazole nucleus is a structural component found in various natural products, although it is less common than the simple thiazole moiety. nih.govnottingham.ac.uk A notable example is firefly luciferin, the compound responsible for the bioluminescence in fireflies, which can be considered a derivative of benzothiazole. wikipedia.org Its presence has also been identified in some food items as a result of the Maillard reaction during heat processing. nih.gov Furthermore, researchers have isolated novel benzothiazole derivatives from natural sources like endophytic fungi, which have demonstrated significant biological activities, such as insecticidal properties. caas.cn

The benzothiazole scaffold is widely regarded as a "privileged structure" in medicinal chemistry. benthamscience.comcrimsonpublishers.com This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of biological activities. benthamscience.com The versatility of the benzothiazole ring allows for substitutions at various positions, particularly at the C-2 and C-6 positions, leading to derivatives with diverse pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govbenthamscience.combibliomed.orgcrimsonpublishers.combenthamscience.com This adaptability makes it an attractive starting point for the design and synthesis of new drugs. crimsonpublishers.com

Significance of Sulfonamide Functional Group in Pharmaceutical Agents

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH₂), is a key component in a multitude of clinically important drugs. drugs.comwikipedia.orgresearchgate.net

A primary mechanism of action for many sulfonamide-containing drugs is enzyme inhibition. nih.goveverydayhealth.com In bacteria, sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid. everydayhealth.comwikipedia.orgnih.gov By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect that inhibits bacterial growth and reproduction. wikipedia.orgyoutube.com Beyond their antibacterial role, sulfonamides are also known to inhibit other enzymes, such as carbonic anhydrases, which are involved in various physiological processes. nih.govnih.gov

The therapeutic applications of sulfonamides are extensive and diverse. drugs.comnih.gov While they were among the first effective systemic antimicrobial agents, their use has expanded far beyond treating bacterial infections. drugs.comeverydayhealth.com Different sulfonamide derivatives are now employed as diuretics, anticonvulsants, anti-inflammatory agents, and even in the management of diabetes and certain types of cancer. drugs.comwikipedia.orgnih.gov This broad spectrum of activity highlights the importance of the sulfonamide functional group in the development of modern pharmaceuticals. nih.govclevelandclinic.org

Introduction to 2-Amino-1,3-benzothiazole-6-sulfonamide within the Context of Hybrid Compounds

This compound is a heterocyclic compound that exemplifies the principles of molecular hybridization. dergipark.org.trcymitquimica.com It features a benzothiazole core, which is a fusion of a benzene ring and a thiazole ring, substituted with an amino group at the 2-position and a sulfonamide group at the 6-position. benthamscience.comcymitquimica.com This specific arrangement of functional groups within a single molecule is central to its chemical properties and biological activities.

Rationale for Combining Benzothiazole and Sulfonamide Moieties

The design of hybrid molecules like this compound is a deliberate strategy to harness the synergistic potential of its constituent parts. dergipark.org.tr The benzothiazole nucleus is recognized for its broad spectrum of biological activities, making it a valuable scaffold in medicinal chemistry. benthamscience.comtandfonline.com The inclusion of the sulfonamide group is also strategic; compounds bearing this moiety are known for their application as enzyme inhibitors, targeting enzymes such as carbonic anhydrase, which are implicated in various diseases. dergipark.org.trnih.gov

The core rationale for combining these two pharmacophores is to create multifunctional molecules that can modulate multiple disease targets. dergipark.org.tr This approach can lead to compounds with improved efficacy and a unique pharmacological profile that differs from molecules containing only one of the individual scaffolds. dergipark.org.tr The presence of both nitrogen and sulfur atoms in the heterocyclic structure also contributes to its unique chemical properties and potential for interaction with biological targets. cymitquimica.comresearchgate.net

Therapeutic Potential Derived from the Hybrid Structure

The hybrid structure of this compound and related derivatives has been investigated for a range of therapeutic applications, with research highlighting its potential in several key areas.

Carbonic Anhydrase Inhibition: A significant area of research for benzothiazole sulfonamides is their activity as carbonic anhydrase (CA) inhibitors. nih.govtandfonline.com These enzymes play a crucial role in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma. dergipark.org.trresearchgate.net Studies have shown that secondary sulfonamide derivatives containing a benzothiazole scaffold are potent inhibitors of human carbonic anhydrase isoforms hCA I and hCA II. nih.govresearchgate.net Some of these hybrid compounds have demonstrated more effective inhibition than the standard drug, acetazolamide (B1664987). nih.govresearchgate.net Specifically, 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides have been identified as selective inhibitors of hCA II and hCA VII, with the latter being a promising target for the treatment of neuropathic pain. tandfonline.com

Anticancer Activity: The 2-aminothiazole (B372263) scaffold is a component of clinically approved anticancer drugs, and its derivatives are being explored for their potential to overcome drug resistance and reduce side effects. nih.gov Research on structural analogs of this compound has indicated that modifications to the benzothiazole framework can enhance antitumor activity. Aromatic or heteroaromatic sulfonamides may also act as antitumor agents by disrupting the cell cycle, inhibiting microtubule assembly, or through angiogenesis inhibition. researchgate.net Furthermore, new benzothiazole hybrids have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov

Antimicrobial Activity: Benzothiazole derivatives, including those with a sulfonamide moiety, have demonstrated notable antimicrobial properties. researchgate.net Specifically, certain thiazole and benzothiazole derivatives carrying a benzenesulfonamide (B165840) group have shown effective antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. researchgate.net Studies have reported minimum inhibitory concentrations (MICs) against these bacteria in the range of 5 to 20 µg/mL. A synergistic inhibitory effect has also been observed when these active antibacterial sulfonamides are combined with trimethoprim (B1683648). researchgate.net

Anticonvulsant Activity: The benzothiazole nucleus is a key feature in some anticonvulsant agents. nih.gov Research into novel benzothiazole-coupled sulfonamide derivatives has been undertaken with the aim of developing safer and more potent anticonvulsant drug candidates. nih.gov The rationale is that these hybrid compounds possess the essential pharmacophoric features required for binding to receptor sites involved in seizure activity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-benzothiazole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S2/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H,(H2,8,10)(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJUKQLMOOVGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352715 | |

| Record name | 2-Amino-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18101-58-1 | |

| Record name | 2-Amino-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactions of 2 Amino 1,3 Benzothiazole 6 Sulfonamide

Strategies for Benzothiazole (B30560) Core Formation

The construction of the benzothiazole ring is a pivotal step in the synthesis of 2-Amino-1,3-benzothiazole-6-sulfonamide. Two principal strategies dominate this process: the cyclization of substituted aniline (B41778) derivatives and the condensation of 2-aminothiophenol (B119425) derivatives with various carbonyl compounds. nih.govorganic-chemistry.org

Cyclization Reactions of Substituted Aniline Derivatives

A common and effective method for creating the 2-aminobenzothiazole (B30445) structure involves the cyclization of appropriately substituted anilines. nih.gov This approach often utilizes thiocyanate (B1210189) reagents to introduce the necessary sulfur and nitrogen atoms for the thiazole (B1198619) ring formation. indexcopernicus.comresearchgate.net

Thiocyanate reagents, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), are crucial in the reaction with substituted anilines. indexcopernicus.comresearchgate.netrjpbcs.com The reaction is typically carried out in the presence of an acid, which acts as a catalyst. indexcopernicus.comrjpbcs.com For instance, p-substituted anilines can be cyclized to 2-amino-6-substituted benzothiazoles using sodium thiocyanate in the presence of sulfuric acid. indexcopernicus.com The initial step involves the formation of a thiourea (B124793) derivative from the aniline and thiocyanate, which then undergoes oxidative cyclization to yield the benzothiazole ring. indexcopernicus.comresearchgate.net Bromine is often employed as the oxidizing agent to facilitate this cyclization. indexcopernicus.comresearchgate.netrjpbcs.com

The efficiency of the cyclization reaction is significantly influenced by reaction conditions, particularly temperature and the choice of acid. The synthesis of 2-amino-6-methylbenzothiazole, for example, involves heating a mixture of p-toluidine, sodium thiocyanate, and sulfuric acid at 100°C. orgsyn.org Subsequent steps are then carried out at a controlled temperature not exceeding 50°C. orgsyn.org The selection of the acid system is also critical. While sulfuric acid is commonly used, other acidic environments can also be employed to promote the reaction. indexcopernicus.com The optimization of these parameters is essential to maximize the yield and purity of the desired 2-aminobenzothiazole derivative.

Condensation Reactions of 2-Aminothiophenol Derivatives

An alternative and widely used strategy for synthesizing the benzothiazole core is the condensation reaction of 2-aminothiophenol or its derivatives with various electrophilic partners. nih.govorganic-chemistry.org This method offers a versatile approach to introduce a wide range of substituents at the 2-position of the benzothiazole ring.

The condensation of 2-aminothiophenol with aldehydes, ketones, and carboxylic acids is a cornerstone for the synthesis of 2-substituted benzothiazoles. nih.govorganic-chemistry.org The reaction with aldehydes, in particular, has been extensively studied and can be promoted by a variety of catalysts under different conditions. nih.gov For example, the condensation of 2-aminothiophenol with aromatic aldehydes can be achieved in refluxing toluene. nih.gov Similarly, reactions with ketones and carboxylic acids or their derivatives (like acyl chlorides) also lead to the formation of the benzothiazole ring system. nih.govorganic-chemistry.org

Table 1: Examples of Catalysts and Conditions for Condensation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 2-Aminothiophenol | Aromatic Aldehydes | Refluxing toluene, 110°C | 2-Arylbenzothiazoles | nih.gov |

| 2-Aminothiophenol | Aldehydes | H₂O₂/HCl, ethanol, room temp. | 2-Substituted benzothiazoles | mdpi.com |

| 2-Aminothiophenol | Benzaldehyde | NH₄Cl, methanol-water, room temp. | Benzothiazole | nih.govmdpi.com |

| 2-Aminothiophenol | Aryl Methyl Ketones | TsNBr₂, DMSO, 65°C | 2-Acylbenzothiazoles | mdpi.com |

| 2-Aminothiophenol | Aromatic Acid Chlorides | 1-butylimidazole tetrafluoroborate (B81430) ionic liquid, room temp. | 2-Aromatic substituted benzothiazoles | mdpi.com |

In recent years, there has been a significant shift towards developing more environmentally friendly methods for benzothiazole synthesis. bohrium.com These "green chemistry" approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. airo.co.in Examples include the use of water as a solvent, microwave-assisted reactions, and the application of recyclable catalysts. airo.co.inorgchemres.orgmdpi.com For instance, the condensation of 2-aminothiophenol with aldehydes has been successfully carried out in aqueous media using reusable catalysts like samarium triflate. organic-chemistry.org Another green approach involves the use of deep eutectic solvents (DES) as an alternative reaction medium, which can enhance reaction rates and be recycled. airo.co.in Solvent-free reactions, where the reactants are mixed and heated without a solvent, also represent a significant step towards sustainable synthesis. airo.co.in

Table 2: Green Synthesis Approaches for Benzothiazoles

| Approach | Reactants | Catalyst/Conditions | Advantages | Reference |

| Aqueous Media Synthesis | o-Amino(thio)phenols, Aldehydes | Samarium triflate | Use of water as a green solvent, reusable catalyst | organic-chemistry.org |

| Deep Eutectic Solvents (DES) | o-Aminothiophenol, Formaldehyde | Choline chloride-based DES, 70°C | Reusable solvent, enhanced reaction rates | airo.co.in |

| Solvent-Free Synthesis | o-Aminothiophenol, Acetone | p-Toluene sulfonic acid (PTSA), 100°C | Reduced waste, no hazardous solvents | airo.co.in |

| Microwave-Assisted Synthesis | 2-Aminothiophenol, Aromatic Aldehydes | 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) | Solvent and catalyst-free, recyclable ionic liquid | organic-chemistry.org |

| Biocatalysis | 2-Aminothiophenol, Aromatic/Aliphatic Aldehydes | Bovine serum albumin (BSA), water, room temp. | Mild conditions, high atom economy, recyclability | mdpi.com |

Introduction of the Sulfonamide Moiety at Position 6

The placement of a sulfonamide group at the 6-position of the 2-aminobenzothiazole framework is a critical step in the synthesis of the title compound. This can be accomplished through several methods, including direct electrophilic substitution on the benzothiazole ring or by utilizing a pre-functionalized starting material where the sulfonamide group is already in place prior to the cyclization reaction that forms the benzothiazole ring system.

Direct sulfonation of the 2-aminobenzothiazole ring system is a potential route to introduce the sulfonic acid group, which can then be converted to the sulfonamide. Aromatic sulfonation is a classic electrophilic aromatic substitution reaction. researchgate.netlibretexts.org In this type of reaction, an electrophile attacks the electron-rich aromatic ring. The amino group at the 2-position and the heterocyclic nature of the benzothiazole ring influence the position of substitution.

While direct sulfonation of benzothiazole derivatives is a known transformation, controlling the regioselectivity to favor the 6-position can be challenging. The reaction conditions, including the choice of sulfonating agent and temperature, play a crucial role in determining the final product distribution.

An alternative to direct sulfonation is the sulfonylation of a pre-formed 2-aminobenzothiazole. This approach involves the reaction of 2-aminobenzothiazole with a suitable sulfonylating agent. However, a more common and often more efficient strategy involves the cyclization of a precursor that already contains the sulfonamide group.

A notable example is the synthesis of 2-aminobenzothiazoles bearing a sulfanilamide (B372717) motif. This method involves the use of a p-substituted aniline that already contains the sulfonamide group. nih.gov This aniline derivative then undergoes a cyclization reaction to form the 2-aminobenzothiazole ring system, with the sulfonamide group already positioned at the desired location. nih.gov This pre-functionalization strategy avoids potential side reactions and regioselectivity issues associated with direct sulfonation of the benzothiazole core.

The choice of sulfonating agent is critical for a successful sulfonation reaction. Common agents used for aromatic sulfonation include:

Sulfur trioxide (SO₃) : Often used in a complex with a solvent like dioxane or as fuming sulfuric acid (oleum). libretexts.orgyoutube.com

Chlorosulfonic acid (ClSO₃H) : A powerful sulfonating agent that can also be used to directly form the sulfonyl chloride.

Sulfuric acid (H₂SO₄) : Typically requires high temperatures and can lead to side reactions. masterorganicchemistry.com

The reaction conditions must be carefully controlled to achieve the desired outcome. Key parameters include:

| Parameter | Importance in Controlled Sulfonation |

| Temperature | Influences the rate of reaction and can affect the regioselectivity. Lower temperatures are often preferred to minimize side product formation. |

| Reaction Time | Sufficient time is required for the reaction to go to completion, but prolonged reaction times can lead to decomposition or the formation of polysulfonated products. |

| Solvent | The choice of solvent can affect the solubility of the reactants and the reactivity of the sulfonating agent. |

For the conversion of the resulting sulfonic acid to a sulfonamide, a two-step process is typically employed. First, the sulfonic acid is converted to a more reactive sulfonyl chloride, often using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The sulfonyl chloride is then reacted with ammonia (B1221849) or a primary or secondary amine to form the desired sulfonamide.

Introduction of the Amino Group at Position 2

The introduction of the amino group at the 2-position is a defining step in the synthesis of this class of compounds. This can be achieved through various methods, including the cyclization of a thiourea derivative or by the chemical transformation of a precursor molecule.

A common strategy for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the nitro group. In the context of this compound synthesis, this would involve the nitration of a benzothiazole-6-sulfonamide precursor at the 2-position, followed by reduction.

However, a more synthetically viable approach involves the nitration of a precursor at a different position, which then facilitates the formation of the 2-amino group during the cyclization step. For instance, the synthesis of 6-nitro-2-aminobenzothiazole has been reported, which can then be reduced to the corresponding 6-amino-2-aminobenzothiazole. nih.govrjpbcs.com This highlights the utility of the nitro group as a precursor to an amino group in the synthesis of benzothiazole derivatives. A solution of phenylthiourea (B91264) in sulfuric acid can be treated with nitric acid to yield 2-amino-6-nitrobenzothiazole. google.com

Direct amination approaches for the synthesis of 2-aminobenzothiazoles often involve the cyclization of an appropriately substituted aniline derivative. A classical and widely used method is the reaction of a p-substituted aniline with potassium thiocyanate in the presence of an oxidizing agent like bromine in acetic acid. nih.govresearchgate.netresearchgate.net This reaction, known as the Hugershoff synthesis, directly yields the 2-aminobenzothiazole scaffold.

For the synthesis of this compound, a 4-sulfonamidoaniline would be the starting material. The reaction proceeds through the in-situ formation of a thiourea intermediate, which then undergoes oxidative cyclization to form the benzothiazole ring with the amino group at the 2-position. researchgate.netijpsr.com

| Starting Material | Reagents | Product |

| 4-Sulfonamidoaniline | KSCN, Br₂, CH₃COOH | This compound |

| Phenylthiourea | H₂SO₄, HNO₃ | 2-Amino-6-nitrobenzothiazole |

This direct approach is often preferred due to its efficiency and the commercial availability of a wide range of substituted anilines.

Synthesis of Derivatives and Analogues of this compound

The core structure of this compound serves as a versatile scaffold for the generation of a diverse library of derivatives. nih.gov These modifications are strategically designed to enhance the parent molecule's inherent biological activities or to introduce new pharmacological properties.

Molecular Hybridization Techniques for Multi-Target Modulation

Molecular hybridization is a rational design strategy that combines two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds that can interact with multiple biological targets, potentially leading to improved efficacy and a lower likelihood of drug resistance.

In the context of this compound, this technique has been employed to synthesize novel hybrid molecules. For instance, benzothiazole-based bissulfonamide and sulfonamide-amide hybrid compounds have been developed. dergipark.org.tr This strategy leverages the broad-spectrum biological activities of the benzothiazole scaffold, which include anticancer, antidiabetic, and antimicrobial properties, with the enzyme-inhibiting capabilities of the sulfonamide group. dergipark.org.tr The resulting hybrid molecules are designed to modulate multiple disease targets simultaneously. dergipark.org.tr

Another example involves the creation of hybrid molecules by cross-linking a benzothiazole moiety with hydroxamic acid. f1000research.com This approach is intended to optimize the cytotoxic activity of the resulting compounds. f1000research.com

Reaction of 2-Aminobenzothiazole with Sulfonamide Derivatives

A common synthetic route to derivatives involves the reaction of a 2-aminobenzothiazole core with various sulfonyl chlorides. This reaction typically occurs in the presence of a base, such as pyridine (B92270), to facilitate the formation of a sulfonamide linkage. For example, N-(4-(benzothiazole-2-yl) phenyl) ¾ substituted benzenesulfonamides have been synthesized by condensing 2-(3/4-aminophenyl) benzothiazoles with different substituted sulfonyl chlorides. nih.gov The reaction is often heated to drive it to completion. nih.gov

Similarly, the reaction of 2-aminothiazole (B372263) with sulfonyl chlorides is a versatile method for producing a variety of sulfonamide derivatives. nih.gov The reactivity of the 2-aminothiazole nucleus makes it a suitable precursor for these syntheses. nih.gov The reaction of 2-aminobenzothiazole-6-sulfonamide with chloroacetyl chloride yields an intermediate that can be further modified. researchgate.net For instance, this intermediate can react with various sulfur and nitrogen nucleophiles to produce a range of derivatives. researchgate.net

Synthesis of Bissulfonamide and Sulfonamide-Amide Hybrid Compounds

Building on the principles of molecular hybridization, the synthesis of bissulfonamide and sulfonamide-amide hybrid compounds represents a targeted approach to creating multifunctional molecules. Starting from 2-aminobenzothiazole, a series of reactions can lead to the formation of these complex structures. dergipark.org.tr

One synthetic protocol involves treating 2-aminobenzothiazole with p-acetamidobenzene-1-sulfonyl chloride in pyridine to yield an intermediate. dergipark.org.tr This product can then be hydrolyzed under basic conditions to produce an aromatic amine derivative, which serves as a key building block for further elaboration into bissulfonamide or sulfonamide-amide hybrids. dergipark.org.tr Another strategy involves the reaction of 2-aminobenzo[d]thiazole-6-sulfonamide with carbon disulfide and dimethyl sulfate (B86663) to create compounds with more than one sulfonamide group. researchgate.net

Derivatization for Enhanced Biological Activity

The derivatization of the this compound scaffold is a key strategy for enhancing its biological profile. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

A common approach is the N-sulfonylation of the 2-aminothiazole core, followed by alkylation of the amino group. nih.gov This two-step process has been shown to produce derivatives with potent inhibitory effects against various enzymes. nih.gov The alkylation of sulfonamides can improve their potency and duration of action. nih.gov

Another derivatization strategy involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride to form an intermediate that can be further reacted to create thiazolidinone and arylidine derivatives. These modifications have been shown to impart antibacterial and antifungal activities. Furthermore, the synthesis of Schiff bases from 2-amino-6-fluorobenzothiazole (B1267395) and various aromatic aldehydes is another route to new derivatives with potential biological applications. researchgate.net

The table below summarizes some of the synthesized derivatives and their reported biological activities.

| Starting Material | Reactant(s) | Derivative Type | Reported Biological Activity | Reference |

| 2-Aminothiazole | Sulfonyl chlorides, Alkylating agents | N-alkylated sulfonamides | Urease and α-glucosidase inhibition, antioxidant | nih.gov |

| 2-Aminobenzothiazole | p-Acetamidobenzene-1-sulfonyl chloride | Bissulfonamide and Sulfonamide-amide hybrids | Potential for multiple therapeutic applications | dergipark.org.tr |

| 2-(3/4-Aminophenyl) benzothiazole | Substituted sulfonyl chlorides | N-(4-(benzothiazole-2-yl) phenyl) benzenesulfonamides | Anticonvulsant | nih.gov |

| 2-Aminobenzothiazole-6-sulfonamide | Chloroacetyl chloride, various nucleophiles | Thioether and amine derivatives | Carbonic anhydrase inhibition | researchgate.net |

| 2-Aminobenzothiazole | Chloroacetyl chloride, Hydrazine hydrate, Aromatic aldehydes, Thioglycolic acid | Thiazolidinone and Arylidine derivatives | Antibacterial, Antifungal | |

| 2-Amino-6-fluorobenzothiazole | Aromatic aldehydes | Schiff bases | Potential biological activity | researchgate.net |

| 2-Mercaptobenzothiazole | 2-Bromoacetic acid, Hydroxylamine | Benzothiazole-hydroxamic acid hybrids | Potential cytotoxic activity | f1000research.com |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Amino 1,3 Benzothiazole 6 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom can be determined.

The ¹H NMR spectrum of 2-Amino-1,3-benzothiazole-6-sulfonamide is expected to exhibit distinct signals corresponding to the aromatic protons on the benzothiazole (B30560) ring system and the protons of the amino and sulfonamide groups. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons.

Based on the analysis of related 2-aminobenzothiazole (B30445) derivatives, the protons on the benzene (B151609) ring typically appear in the range of δ 7.0-8.5 ppm. mdpi.comsphinxsai.com The exact chemical shifts and coupling constants (J-values) are influenced by the positions of the amino and sulfonamide substituents. The proton at position 7, being adjacent to the sulfonamide group, would likely be deshielded and appear at a higher chemical shift. The protons at positions 4 and 5 would also show characteristic splitting patterns, likely doublets or doublet of doublets, depending on their coupling with neighboring protons.

The two protons of the primary amino group (-NH₂) at position 2 are expected to produce a broad singlet in the region of δ 5.0-7.5 ppm, the exact position and broadness of which can be influenced by the solvent and concentration. mdpi.com Similarly, the two protons of the sulfonamide group (-SO₂NH₂) at position 6 would also give rise to a broad singlet, typically in a similar or slightly downfield region, which can be confirmed by D₂O exchange experiments where these signals would disappear.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (C4-H) | 7.50 - 7.80 | d | 8.0 - 9.0 |

| Aromatic H (C5-H) | 7.30 - 7.60 | dd | 8.0 - 9.0, ~2.0 |

| Aromatic H (C7-H) | 7.90 - 8.20 | d | ~2.0 |

| Amino (-NH₂) | 5.0 - 7.5 | br s | - |

| Sulfonamide (-SO₂NH₂) | 6.5 - 8.0 | br s | - |

Note: This is a predicted data table based on general principles and data from similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum would show distinct signals for each of the seven carbon atoms of the benzothiazole ring system.

The carbon atom at position 2 (C-2), bonded to the amino group and the sulfur and nitrogen atoms of the thiazole (B1198619) ring, is expected to be significantly deshielded and appear in the range of δ 165-175 ppm. mdpi.com The other carbon atoms of the benzothiazole core would resonate in the aromatic region (δ 110-155 ppm). The carbon atom bearing the sulfonamide group (C-6) would be influenced by the electron-withdrawing nature of this group, affecting its chemical shift. The quaternary carbons (C-3a and C-7a) at the ring junction would also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 165 - 175 |

| C-3a | 145 - 155 |

| C-4 | 120 - 130 |

| C-5 | 115 - 125 |

| C-6 | 135 - 145 |

| C-7 | 110 - 120 |

| C-7a | 130 - 140 |

Note: This is a predicted data table based on general principles and data from similar compounds. Actual experimental values may vary.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

A key feature in the FT-IR spectrum of this compound would be the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide group. These are typically observed in the ranges of 1370-1335 cm⁻¹ for the asymmetric stretch and 1180-1160 cm⁻¹ for the symmetric stretch. scribd.com

The N-H stretching vibrations of the primary amino group at position 2 would appear as two distinct bands in the region of 3400-3250 cm⁻¹. researchgate.net The N-H stretching of the sulfonamide group would also contribute to absorption in this region. The C=N stretching vibration of the thiazole ring is expected to be found around 1640-1530 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ region. vscht.cz

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Stretch | 3400 - 3250 | Medium |

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3350 - 3250 | Medium |

| Sulfonamide (S=O) | Asymmetric Stretch | 1370 - 1335 | Strong |

| Sulfonamide (S=O) | Symmetric Stretch | 1180 - 1160 | Strong |

| Benzothiazole | C=N Stretch | 1640 - 1530 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Strong |

| Aromatic Ring | C-H Stretch | > 3000 | Medium |

Note: This table presents expected ranges for the characteristic functional groups. scribd.comresearchgate.netvscht.cz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. The molecular formula of this compound is C₇H₇N₃O₂S₂, giving it a molecular weight of approximately 229.28 g/mol . chemicalbook.com

In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 229 or 230, respectively. The fragmentation pattern would be characteristic of the benzothiazole and sulfonamide moieties. A common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂ (64 Da). mdpi.com Fragmentation of the benzothiazole ring can also occur. The presence of a primary amine can lead to alpha-cleavage. libretexts.org Analysis of the fragment ions would allow for the piecing together of the molecular structure.

Table 4: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 229 | [M]⁺ | Molecular Ion |

| 165 | [M - SO₂]⁺ | Loss of sulfur dioxide from the sulfonamide group |

| 150 | [M - SO₂NH]⁺ | Loss of the sulfonamide group |

| 108 | [C₆H₄S]⁺ | Fragmentation of the benzothiazole ring |

| 78 | [C₆H₄N]⁺ | Fragmentation of the benzothiazole ring |

Note: This table lists plausible fragments based on the structure and known fragmentation patterns of similar compounds. mdpi.comlibretexts.org

Electrospray Ionization Time-of-Flight (ESI-TOF) MS

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is a powerful tool for determining the molecular weight of compounds with high accuracy. fateallchem.dk In the analysis of nitroimidazolic radiosensitizers, a related class of compounds, ESI-Q-TOF-MS was employed to investigate their ionization and fragmentation patterns. rsc.org This technique allows for the generation of ions in either positive or negative mode, providing comprehensive structural information. rsc.orgunito.it For instance, in the study of benzoxazinone (B8607429) derivatives, ESI-TOF-MS enabled the elucidation of complex fragmentation pathways by varying orifice voltages. fateallchem.dk

While specific ESI-TOF-MS data for this compound is not detailed in the provided results, the general methodology involves dissolving the analyte and analyzing it by flow injection. fateallchem.dk The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for precise molecular weight determination.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which in turn allows for the determination of its elemental composition. For derivatives of 2-aminobenzothiazole, HRMS-ESI has been utilized to confirm the calculated molecular formula. nih.gov For example, the HRMS-ESI analysis of 1-(benzo[d]oxazol-2-yl)-3-butylthiourea, a related heterocyclic compound, showed a measured m/z of 250.1012 for the [M+H]⁺ ion, which closely matched the calculated value of 250.1020 for C12H15N3OS. nih.gov Similarly, for 1-butyl-3-(4-chlorobenzo[d]thiazol-2-yl)thiourea, the calculated [M+H]⁺ was 300.0400 and the found value was 300.0393. nih.gov

In the context of this compound (C₇H₇N₃O₂S₂), HRMS would be expected to yield a highly accurate mass measurement, confirming its elemental formula.

Table 1: Illustrative HRMS Data for Related Benzothiazole Derivatives

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Purity (%) |

| 1-(benzo[d]oxazol-2-yl)-3-butylthiourea | C₁₂H₁₅N₃OS | 250.1020 | 250.1012 | 99 |

| 1-butyl-3-(4-chlorobenzo[d]thiazol-2-yl)thiourea | C₁₂H₁₄ClN₃S₂ | 300.0400 | 300.0393 | 99 |

| 1-butyl-3-(thiazol-2-yl)thiourea | C₁₂H₁₅N₃S₂ | 266.0790 | 266.0784 | 99 |

This table is illustrative and based on data for related compounds. Specific HRMS data for this compound was not available in the search results.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of chemical compounds. For aminothiazole derivatives, HPLC-UV methods have been developed and validated to quantify the analyte in various samples. d-nb.inforesearchgate.net A typical HPLC method for a novel aminothiazole involved an isocratic elution on a C18 column with a mobile phase consisting of orthophosphoric acid in water and acetonitrile (B52724), with UV detection at 272 nm. researchgate.net The purity of this compound is often reported to be greater than 98%, as validated by HPLC. The technique is also crucial for monitoring the progress of synthesis and identifying impurities, such as di-sulfonated byproducts.

A developed HPLC-UV method for the simultaneous determination of eleven sulfonamides utilized a gradient elution with a mobile phase of acetonitrile and water containing 0.1% formic acid. researchgate.net This demonstrates the versatility of HPLC in analyzing sulfonamide-containing compounds.

Table 2: Typical HPLC Parameters for Aminothiazole Analysis

| Parameter | Condition |

| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) |

| Mobile Phase | 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile |

| Flow Rate | 1 mL/min |

| Detection | UV at 272 nm |

This table is based on a method developed for a novel aminothiazole and serves as an example. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing empirical formula validation. For a salt of 2-amino-6-nitro-1,3-benzothiazole, elemental analysis was performed to confirm its composition. The calculated percentages for Carbon, Hydrogen, and Nitrogen were compared with the found experimental values, showing close agreement. nih.gov Specifically, the calculated values were C, 28.67%; H, 2.41%; N, 14.33%, and the found values were C, 28.53%; H, 2.66%; N, 14.44%. nih.gov

For this compound, with a molecular formula of C₇H₇N₃O₂S₂, elemental analysis would be expected to yield percentages of C, H, N, and S that are in close agreement with the theoretical values. chemicalbook.com

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 7 | 84.07 | 36.68% |

| Hydrogen | H | 1.01 | 7 | 7.07 | 3.08% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 18.34% |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.96% |

| Sulfur | S | 32.07 | 2 | 64.14 | 27.99% |

| Total | 229.31 | 100.00% |

This table presents the theoretical elemental composition based on the molecular formula.

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a crystalline solid. For a related compound, 2-amino-6-nitro-1,3-benzothiazolium hydrogen sulfate (B86663), single-crystal X-ray diffraction confirmed the planarity of the benzothiazole ring system and revealed the hydrogen-bonding interactions within the crystal lattice. nih.gov In another study involving a more complex derivative, the crystal structure confirmed the nature of the product and showed the relative orientations of the different ring systems. researchgate.net

While a specific crystal structure for this compound was not found in the search results, analysis of related structures suggests that the benzothiazole ring system would be essentially planar. nih.gov X-ray crystallographic studies on tin complexes with a benzothiazole-appended ligand have also been used to determine the solid-state structures and coordination geometries. uky.edu

Enzyme Inhibition Studies of 2 Amino 1,3 Benzothiazole 6 Sulfonamide and Its Derivatives

Inhibition of Carbonic Anhydrase (CA) Isoforms

Research has extensively documented the inhibitory potential of 2-amino-1,3-benzothiazole-6-sulfonamide derivatives against a range of hCA isoforms. These studies are critical for understanding the therapeutic potential of these compounds, particularly in developing isoform-selective inhibitors to minimize off-target effects.

Mechanism of CA Inhibition by Sulfonamides

The primary mechanism by which sulfonamides, including this compound and its analogs, inhibit carbonic anhydrases involves the binding of the sulfonamide group to the zinc ion (Zn²⁺) located at the enzyme's active site. The sulfonamide moiety (SO₂NH₂) coordinates to the zinc ion in a tetrahedral geometry, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is essential for the catalytic hydration of carbon dioxide. This interaction effectively blocks the enzyme's catalytic activity. The affinity of the inhibitor for the active site is further influenced by interactions between the benzothiazole (B30560) scaffold and amino acid residues within the active site cavity.

Inhibition of Cytosolic CA Isoforms (hCA I, hCA II)

The cytosolic isoforms hCA I and hCA II are among the most abundant and physiologically significant carbonic anhydrases. While hCA II is a highly active and widespread isoform, hCA I is less active but still plays important roles. The inhibition of these isoforms by this compound derivatives has been a key area of investigation.

Kinetic studies have been instrumental in quantifying the inhibitory potency of this compound derivatives against hCA I and hCA II. The inhibition constant (Kᵢ) is a critical parameter derived from these studies, representing the concentration of the inhibitor required to produce 50% inhibition of the enzyme. A lower Kᵢ value indicates a more potent inhibitor.

Secondary sulfonamide derivatives incorporating the benzothiazole scaffold have demonstrated significant inhibitory effects on both hCA I and hCA II. nih.gov For a series of these compounds, the Kᵢ values against hCA I were in the range of 0.052 to 0.971 µM, while for hCA II, the range was 0.025 to 0.682 µM. nih.gov This indicates that some of these derivatives are highly potent inhibitors of both isoforms, with some even surpassing the efficacy of the standard drug, acetazolamide (B1664987). nih.gov

| Compound | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) |

|---|---|---|

| Derivative 1 | 0.052 ± 0.022 | 0.025 ± 0.010 |

| Derivative 2 | 0.971 ± 0.280 | 0.682 ± 0.335 |

| Compound 4 | - | Most effective |

| Compound 5 | Most effective | - |

The development of isoform-selective inhibitors is a major goal in drug design to reduce side effects. Structure-activity relationship (SAR) studies on this compound derivatives have provided valuable insights into achieving selectivity for hCA I or hCA II.

SAR studies have revealed that modifications at the C-2 and C-6 positions of the benzothiazole ring significantly influence inhibitory activity and selectivity. nih.gov For instance, the introduction of different substituents on the 2-amino group can modulate the affinity for the different isoforms. While many sulfonamide-based inhibitors show poor selectivity between the ubiquitous hCA I and hCA II isoforms, careful structural modifications can enhance selectivity. nih.govresearchgate.net

For a series of 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides, it was observed that compounds with a primary sulfonamide moiety were moderate inhibitors of hCA I, while derivatives with a sulfaguanidine (B1682504) group were inactive. tandfonline.com The same study showed that these compounds were more potent inhibitors of hCA II, with Kᵢ values in the range of 37.6–577.6 nM, indicating a degree of selectivity for hCA II over hCA I. nih.govnih.gov Specifically, the inhibitory potency was significantly reduced when any functional group was present on the periphery of the (benz)imidazoline rings. nih.govnih.gov The compound 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide (6a) showed the best activity among the evaluated compounds. nih.govnih.gov

Inhibition of Tumor-Associated CA Isoforms (hCA IX, hCA XII)

The transmembrane carbonic anhydrase isoforms hCA IX and hCA XII are overexpressed in various types of cancer and are associated with tumor progression and resistance to therapy. researchgate.net This makes them attractive targets for the development of anticancer drugs.

Carbonic anhydrase IX is a well-established marker of tumor hypoxia, a condition of low oxygen levels within tumors that is linked to a more aggressive cancer phenotype and poor prognosis. nih.gov Under hypoxic conditions, the expression of hCA IX is upregulated, contributing to the acidification of the tumor microenvironment and facilitating cancer cell survival and invasion. Therefore, inhibiting hCA IX is a promising strategy to target hypoxic tumors.

Several this compound derivatives have been investigated as inhibitors of hCA IX and hCA XII. nih.govresearchgate.net Some of these compounds have shown potent and selective inhibition of these tumor-associated isoforms over the cytosolic hCA I and hCA II. researchgate.net For example, a series of benzothiazole-based sulfonamides demonstrated interesting inhibitory activity and selectivity for hCA IX and hCA XII over the off-target isoforms. researchgate.net In one study, primary sulfamoyl-bearing analogues showed the most favorable inhibition profile against hCA IX and XII, with inhibition constants ranging from 16.4 to 65.3 nM for hCA IX and 29.3 to 57.5 nM for hCA XII. nih.gov The development of such selective inhibitors holds promise for the targeted therapy of hypoxic tumors. nih.gov

| Compound Type | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

|---|---|---|

| Primary sulfamoyl-bearing analogues | 16.4 - 65.3 | 29.3 - 57.5 |

Development of Isoform-Selective CA Inhibitors

The compound this compound has been a focal point in the development of isoform-selective carbonic anhydrase (CA) inhibitors. Research has demonstrated that this compound and its derivatives can exhibit potent and selective inhibition against various human (h) CA isoforms, including hCA I, II, VII, and the tumor-associated hCA IX. nih.gov

Derivatives of 2-amino-benzothiazole-6-sulfonamide have shown significant inhibitory action. For instance, halogenation of the parent compound with bromine and iodine led to highly effective inhibitors of hCA II, with inhibition constants (Kᵢ) of 8.7 nM and 15.1 nM, respectively. nih.gov The 2-amino-benzothiazole-6-sulfonamide itself is an effective hCA II inhibitor, and further modifications, such as acetylation and mono-phthaloylation, have resulted in even more potent inhibitors. nih.gov

Studies have highlighted the importance of the substitution pattern on the benzothiazole ring for selective inhibition. For example, a bromine-substituted 2-amino-benzothiazole-5-sulfonamide was found to be a significantly better inhibitor of hCA VII (Kᵢ of 0.8 nM) compared to its 6-sulfonamide counterpart (Kᵢ of 42.2-92.3 nM). nih.gov This demonstrates that even minor structural changes can lead to substantial differences in inhibitory activity and selectivity among the various CA isoforms. nih.gov

The development of these selective inhibitors is crucial, as different CA isoforms are associated with various physiological and pathological processes. For instance, hCA II is a ubiquitous and rapid cytosolic isozyme, while hCA VII is a validated target for neuropathic pain. nih.govresearchgate.net The tumor-associated isoforms hCA IX and XII are implicated in cancer progression. researchgate.net The ability to selectively target these isoforms opens up possibilities for more targeted therapeutic interventions.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by this compound and its Derivatives

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) |

|---|---|---|---|---|

| This compound | - | 7.8 - 51.5 | 42.2 - 92.3 | - |

| Bromo-derivative of 2-amino-benzothiazole-6-sulfonamide | - | 8.7 | - | - |

| Iodo-derivative of 2-amino-benzothiazole-6-sulfonamide | - | 15.1 | - | - |

| Bromo-derivative of 2-amino-benzothiazole-5-sulfonamide | - | - | 0.8 | - |

Inhibition of Dihydropteroate (B1496061) Synthetase (DHPS) in Microorganisms

The this compound scaffold is also recognized for its potential to inhibit dihydropteroate synthetase (DHPS), a crucial enzyme in the folic acid synthesis pathway of many microorganisms. nih.gov This inhibition forms the basis of the antimicrobial action of sulfonamide drugs.

The primary mechanism of action of sulfonamides, including derivatives of this compound, is the disruption of folic acid synthesis in bacteria. microbenotes.comresearchgate.net Bacteria are typically unable to utilize external sources of folic acid and must synthesize it de novo. mhmedical.com This synthesis pathway is essential for the production of nucleotides and certain amino acids, which are vital for DNA replication and bacterial growth. youtube.com

Sulfonamides act as antimetabolites, interfering with this pathway by inhibiting the enzyme dihydropteroate synthetase (DHPS). nih.govmicrobenotes.com This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate, a precursor to folic acid. nih.gov By blocking this step, sulfonamides effectively halt the production of folic acid, leading to a bacteriostatic effect, meaning they inhibit the growth and reproduction of the bacteria. microbenotes.comresearchgate.net

The inhibitory effect of sulfonamides on DHPS is achieved through competitive inhibition with the enzyme's natural substrate, 4-aminobenzoic acid (PABA). nih.govresearchgate.net The structural similarity between the sulfonamide moiety and PABA allows the sulfonamide molecule to bind to the active site of the DHPS enzyme. nih.govresearchgate.net

When the sulfonamide drug is present, it competes with PABA for binding to the DHPS active site. If the sulfonamide binds, it prevents PABA from binding and thereby blocks the synthesis of dihydropteroate. This competitive inhibition is a key feature of the antimicrobial activity of this class of compounds. The effectiveness of the inhibition depends on the relative concentrations of the sulfonamide and PABA, as well as the affinity of the sulfonamide for the enzyme's active site.

Inhibition of Cyclooxygenase (COX-II)

Derivatives of 2-aminobenzothiazole (B30445) have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. nih.govsphinxsai.com

The anti-inflammatory effects of certain 2-aminobenzothiazole derivatives stem from their ability to inhibit the COX-2 enzyme. nih.gov COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. nih.govdergipark.org.tr By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain. nih.gov

The development of selective COX-2 inhibitors was driven by the desire to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2. nih.govnih.gov Inhibition of COX-1 in the gastric mucosa can lead to a decrease in the production of protective prostaglandins, increasing the risk of stomach ulcers and bleeding. nih.govclevelandclinic.org

Selective COX-2 inhibitors, in principle, should offer a better safety profile by sparing the gastroprotective functions of COX-1. nih.gov However, the long-term use of some selective COX-2 inhibitors has been associated with an increased risk of cardiovascular adverse events, such as heart attack and stroke. nih.govnih.govclevelandclinic.org This is thought to be due to an imbalance between the inhibition of COX-2-derived prostacyclin (which has vasoprotective effects) and the continued production of COX-1-derived thromboxane (B8750289) A2 (which promotes platelet aggregation). nih.govnih.gov Therefore, while offering gastrointestinal benefits, the cardiovascular risk profile of selective COX-2 inhibitors requires careful consideration.

Inhibition of Other Enzymes and Pathways

HIV Protease and Cysteine Protease

The human immunodeficiency virus (HIV) utilizes an aspartyl protease that is crucial for the maturation of viral proteins, making it a prime target for antiviral therapies. nih.gov Research into novel inhibitors has shown that benzothiazolesulfonamides are potent against HIV-1 protease. nih.gov In one study, replacing a t-butylurea moiety in a lead compound with a benzothiazolesulfonamide structure resulted in inhibitors with enhanced potency and antiviral activity. nih.gov The development of these derivatives also led to an efficient, two-step synthesis of benzothiazole-6-sulfonic acid, starting from sulfanilamide (B372717). nih.gov

Further studies have explored modifications to create potent inhibitors against drug-resistant HIV-1 variants. One such derivative, a benzothiazole analog referred to as PD5, was found to be equipotent to the parent compound GS-8374 in antiviral assays. nih.gov

Cysteine proteases are another class of enzymes implicated in various diseases. In the context of malaria, the Plasmodium falciparum cysteine proteases, falcipain-2 and falcipain-3, are essential for the parasite's life cycle. nih.gov While research has focused on peptidyl vinyl sulfones as inhibitors, vinyl sulfonamides have also been investigated. These compounds can act as potent inhibitors of falcipain-2 and falcipain-3, with some demonstrating activity at low nanomolar concentrations and showing promise as antimalarial agents. nih.gov The structure-activity relationship studies indicate that while potent enzyme inhibition is necessary for antiparasitic activity, other factors also influence their effectiveness against the parasite in culture. nih.gov Among highly potent inhibitors, vinyl sulfonamides and vinyl sulfones tend to show greater activity against the parasites than vinyl sulfonate esters. nih.gov

Kinases and Cell Signaling Pathways in Cancer Cells

The 2-aminobenzothiazole scaffold is a key feature in the design of various kinase inhibitors for cancer therapy. These kinases are critical components of cell signaling pathways that regulate cell growth, proliferation, and survival.

Derivatives of 2-aminobenzothiazole have been identified as potent inhibitors of several kinases, including:

VEGFR-2 Kinase: Compounds featuring a 2-aminobenzothiazole core linked to a thiazolidinedione (TZD) moiety have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), an important target in angiogenesis. Two such compounds inhibited VEGFR-2 with IC₅₀ values of 0.15 and 0.19 μM, comparable to the clinical drug sorafenib. nih.gov

Aurora B Kinase: A series of 2-aminobenzothiazoles showed significant inhibitory activity and selectivity for Aurora B kinase. Structure-activity relationship (SAR) studies revealed that a para-substitution on the phenyl ring was beneficial, and a urea (B33335) group was preferred over amide or sulfonamide linkers for this activity. nih.gov

Colony-Stimulating Factor 1 Receptor (CSF1R) Kinase: One 2-aminobenzothiazole derivative was a highly potent inhibitor of CSF1R kinase with an IC₅₀ of 1.4 nM. This compound demonstrated good oral bioavailability and selectivity and was effective in reducing tumor growth in a xenograft model. nih.gov

Focal Adhesion Kinase (FAK): A set of 2-aminobenzothiazoles containing a 1,3,4-oxadiazole (B1194373) moiety showed anticancer activity against C6 rat glioma and A549 human lung adenocarcinoma cell lines, with the most active compound having an IC₅₀ value of 4.63 ± 0.85 μM against the C6 cell line. nih.gov

Phosphoinositide 3-kinase (PI3K) and mTOR: Benzothiazole derivatives have been explored as inhibitors of the PI3K/mTOR pathway. Docking studies have been used to design novel benzothiazole–piperazine compounds targeting the PI3K enzyme. nih.gov Certain derivatives containing a 2-dialkylaminoethyl moiety were found to be potent PI3K inhibitors and effective in reducing tumor growth in a mouse homograft model. nih.gov

The data below summarizes the inhibitory activity of selected 2-aminobenzothiazole derivatives against various kinases.

| Derivative Class | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| 2-aminobenzothiazole-TZD hybrid | VEGFR-2 | 0.15 µM | nih.gov |

| 2-aminobenzothiazole-TZD hybrid | VEGFR-2 | 0.19 µM | nih.gov |

| 2-aminobenzothiazole derivative | CSF1R | 1.4 nM | nih.gov |

| 2-aminobenzothiazole-1,3,4-oxadiazole hybrid | FAK (on C6 glioma cells) | 4.63 ± 0.85 µM | nih.gov |

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibiting this enzyme is a strategy for combating these infections. Sulfonamide derivatives of 2-aminothiazole (B372263) have demonstrated potent, dose-dependent inhibitory activity against urease from both Jack bean and Bacillus pasteurii. nih.gov

In one study, a series of 2-aminothiazole sulfonamide derivatives were synthesized and evaluated. Several compounds showed strong inhibition, with IC₅₀ values ranging from 14.06 to 20.21 μM/mL. nih.gov Another study focused on sulfonamide-1,2,3-triazole-acetamide derivatives, which were designed based on known potent urease inhibitors. All synthesized compounds in this class were more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 23.76 µM), with the most active compounds exhibiting IC₅₀ values as low as 0.12 µM. nih.gov The most potent derivative, a N-phenylacetamide derivative with a 2-methyl substituent, was 198 times more potent than thiourea. nih.gov

The table below presents the urease inhibitory activity of selected sulfonamide derivatives.

| Derivative Class | Standard Inhibitor | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| 2-aminothiazole sulfonamide (Compound 36) | Thiourea | 14.06 | nih.gov |

| 2-aminothiazole sulfonamide (Compound 22) | Thiourea | 16.32 | nih.gov |

| 2-aminothiazole sulfonamide (Compound 34) | Thiourea | 18.81 | nih.gov |

| 2-aminothiazole sulfonamide (Compound 35) | Thiourea | 20.21 | nih.gov |

| Sulfonamide-1,2,3-triazole-acetamide (Compound 11b) | Thiourea (IC₅₀ = 23.76 µM) | 0.12 | nih.gov |

| Sulfonamide-1,2,3-triazole-acetamide (Compound 11f) | Thiourea (IC₅₀ = 23.76 µM) | 0.14 | nih.gov |

| Sulfonamide-1,2,3-triazole-acetamide (Compound 11h) | Thiourea (IC₅₀ = 23.76 µM) | 0.15 | nih.gov |

Lack of Specific Research Data Precludes Article Generation on this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data to construct the requested article on the biological activities and pharmacological potential of this compound. The detailed outline provided, which requires in vitro cytotoxicity data against specific cancer cell lines including MCF-7, HeLa, MG63, A549, HCT-116, and HepG2, could not be fulfilled.

The performed searches did not yield any studies that specifically evaluate the cytotoxic effects of the parent compound, this compound, against this comprehensive list of human cancer cell lines.

While the broader search for related compounds did identify research on various derivatives of 2-aminobenzothiazole and sulfonamides, the strict requirement to focus solely on this compound prevents the inclusion of this information. The available literature discusses the anticancer potential of the benzothiazole scaffold in general, and some derivatives have been tested against a subset of the cell lines mentioned in the outline. For instance, studies have shown certain sulfonamide-based benzothiazole derivatives exhibit activity against MCF-7, HeLa, and MG63 cells, while other distinct derivatives have been evaluated on A549 and HCT-116 cell lines. nih.govacs.org

However, no single study or combination of studies could be found that provides the specific IC50 values or detailed research findings for the parent compound as stipulated in the user's request. Therefore, in adherence to the instructions to not introduce information outside the explicit scope, the generation of the article is not possible.

Biological Activities and Pharmacological Potential of 2 Amino 1,3 Benzothiazole 6 Sulfonamide

Anticancer Activity

Mechanisms of Anticancer Action

Derivatives of 2-aminobenzothiazole (B30445) have demonstrated notable potential as anticancer agents, operating through a variety of mechanisms to thwart the growth and proliferation of cancer cells.

Disruption of Cell Proliferation and Induction of Apoptosis

A key mechanism through which benzothiazole (B30560) derivatives exert their anticancer effects is by inducing DNA damage, which in turn inhibits cancer cell growth and triggers apoptosis, or programmed cell death, often through cell cycle arrest. researchgate.net For instance, certain novel benzothiazole derivatives have been shown to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. nih.gov This is characterized by the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.gov Furthermore, some benzothiazole-sulfonate conjugates have been found to induce DNA fragmentation and affect cell cycle progression in breast cancer cells (MCF-7), leading to a significant increase in reactive oxygen species (ROS) and subsequent cell death. rsc.org

Targeting Specific Kinases and Signaling Pathways

The anticancer activity of 2-aminobenzothiazole derivatives is also attributed to their ability to inhibit various protein kinases, which are crucial for signal transduction and cellular processes often dysregulated in cancer. nih.gov These compounds have been developed as inhibitors of several kinases including:

Phosphoinositide 3-kinases (PI3Ks) nih.gov

Aurora kinases nih.gov

Cyclin-dependent kinases (CDKs) acs.org

RAF kinases nih.gov

Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) nih.gov

Inhibition of these kinases can disrupt critical signaling pathways involved in cancer cell proliferation and survival. For example, some 2-aminobenzothiazole derivatives have shown inhibitory activity against the PI3K/AKT/mTOR pathway, a key signaling cascade in many cancers. acs.orgnih.gov

VEGFR-2 Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several 2-aminobenzothiazole derivatives have been specifically designed and synthesized as potent VEGFR-2 inhibitors. nih.gov By blocking the activity of VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth. Molecular hybridization approaches, combining the benzothiazole scaffold with other bioactive moieties, have been employed to develop novel and potent VEGFR-2 inhibitors with significant anticancer effects. nih.gov

Structure-Activity Relationships (SAR) in Anticancer Benzothiazole Sulfonamides

The biological activity of benzothiazole sulfonamides is significantly influenced by the nature and position of substituents on the benzothiazole ring and the sulfonamide group. Structure-activity relationship (SAR) studies provide valuable insights for the rational design of more potent and selective anticancer agents. nih.gov

For instance, in a series of benzothiazole-based compounds, the substitution pattern on the phenyl ring attached to the core structure was found to be crucial for activity. mdpi.com Group-based quantitative structure-activity relationship (GQSAR) analysis of benzothiazole derivatives has revealed that the presence of hydrophobic groups at certain positions can potentiate anticancer activity. researchgate.net

| Compound/Derivative | Modification | Impact on Anticancer Activity |

| Benzothiazole-sulfonate conjugates | Incorporation of sulfonate and N-acyl hydrazone moieties | Enhanced anticancer efficacy and reduced potential side effects. rsc.org |

| 2-Aminobenzothiazoles with 1,3,4-oxadiazole (B1194373) moiety | Substitution on the 2-aminobenzothiazole nucleus | A 6-methoxyl group was found to be more potent than a Cl atom. nih.gov |

| Phenylacetamide derivatives with benzothiazole nucleus | Substitution on the phenylacetamide moiety | Derivative 4l showed a greater antiproliferative effect and higher selectivity. mdpi.com |

Antimicrobial Properties

In addition to their anticancer potential, benzothiazole derivatives, including those with a sulfonamide group, have demonstrated significant antimicrobial activity.

Antibacterial Activity

Substituted thiazole (B1198619) and benzothiazole derivatives have been reported to possess antibacterial properties. rsc.org The combination of the benzothiazole scaffold with a sulfonamide group, a well-known antibacterial pharmacophore, has led to the development of compounds with activity against both Gram-positive and Gram-negative bacteria. rsc.orgnih.gov For example, N-(thiazol-2-yl)benzenesulfonamides have shown emergent antibacterial activity, particularly when used in conjunction with cell-penetrating peptides. rsc.org

SAR studies have also been conducted on the antibacterial activity of benzothiazole derivatives. For instance, in a series of 1-phenylpyrrolidinone containing benzothiazole derivatives, the substitution of chloro, methyl, and sulfonamide moieties at the 4th position of the phenyl ring improved antibacterial activity. nih.gov

| Compound/Derivative | Target Bacteria | Activity |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives | Gram-negative and Gram-positive bacteria | Potent antibacterial activity. rsc.org |

| 2-Aryl-3-(6-trifluoromethoxy) benzothiazole derivatives | Listeria monocytogenes, P. aeruginosa, E. coli, Staphylococcus aureus | Compound 11a showed comparable activity to streptomycin. nih.gov |

| 2,6-Disubstituted benzothiazole derivatives | Moraxella catarrhalis | Compounds 130a, 130b, and 130c were the most active. nih.gov |

Activity against Gram-Positive Bacteria (e.g., S. aureus, B. subtilis)

Activity against Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa)

The activity of benzothiazole derivatives against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been explored. Some synthesized sulfonamide analogues of benzothiazole have shown equipotent antibacterial activity against E. coli and P. aeruginosa when compared to reference drugs. nih.gov Additionally, certain 2-aminobenzothiazole Schiff base analogues have been found to be active against these Gram-negative strains. nih.gov However, one study noted that 2-amino-6-phenylbenzothiazole, a related compound, did not show any activity against E. coli. researchgate.net This highlights the variability in activity based on the specific substitutions on the benzothiazole ring. The specific activity of 2-Amino-1,3-benzothiazole-6-sulfonamide against these organisms has not been detailed in the available literature.

Studies on Methicillin-Resistant Strains

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) has created a pressing need for new antimicrobial agents. The benzothiazole scaffold has been investigated for its potential against such resistant strains. For example, trifluoromethoxy substituted aminobenzothiazoles were found to be potent antimicrobials with significant activity against MRSA. nih.gov Furthermore, a US patent application describes aminobenzothiazole compounds for the treatment of antibiotic-resistant bacteria, including MRSA. google.com While these findings are promising for the benzothiazole class as a whole, specific studies on the activity of this compound against MRSA are not available.

Synergistic Effects with Other Antimicrobial Agents

The combination of antimicrobial agents to achieve synergistic effects is a key strategy to combat drug resistance. Research has shown that some thiazole and benzothiazole sulfonamides exhibit synergistic inhibitory activity when combined with trimethoprim (B1683648) against both Bacillus subtilis and Staphylococcus aureus. researchgate.net This suggests that compounds from this class could potentially enhance the efficacy of existing antibiotics. However, there is no specific information available regarding the synergistic potential of this compound.

Antifungal Activity

The antifungal properties of benzothiazole derivatives have been recognized, with various studies demonstrating their efficacy against fungal pathogens.

Activity against C. albicans and other Fungi

Candida albicans is a common fungal pathogen, and the development of new antifungal agents is of significant interest. Studies on various benzothiazole derivatives have reported antifungal activity. For example, a novel series of benzothiazole analogs were screened for their antifungal activity against C. albicans, with some compounds showing promising results. nih.gov Another study on 4-acetamido-N-(substituted 1, 3-benzothiazol-2-yl) benzenesulphonamide derivatives also reported antifungal activity against C. albicans. pharmatutor.org While these studies support the potential of the benzothiazole sulfonamide scaffold as a source of antifungal agents, specific data on the activity of this compound against C. albicans or other fungi is not available in the current literature.

Antitubercular Activity

Tuberculosis remains a major global health problem, and the discovery of new antitubercular drugs is a priority. The benzothiazole scaffold has been identified as a promising starting point for the development of new antitubercular agents.

Research has identified an amino-benzothiazole scaffold from a whole-cell screen against Mycobacterium tuberculosis. nih.govbiorxiv.orgresearchgate.net Further studies on benzothiazole amide derivatives have also shown activity against M. tuberculosis. nih.gov The related 1,3-benzothiazinone sulfoxide (B87167) and sulfone derivatives have also been investigated for their antitubercular properties. nih.gov While these findings indicate the potential of the broader benzothiazole class in tuberculosis drug discovery, specific studies detailing the antitubercular activity of this compound are not present in the reviewed scientific literature.

Activity against Mycobacterium tuberculosis H37Rv Strain

Derivatives of this compound have been investigated for their potential to combat Mycobacterium tuberculosis, the causative agent of tuberculosis. While specific data on the direct activity of this compound against the H37Rv strain is not detailed in the provided search results, the broader class of benzothiazole sulfonamides has shown promise. For instance, some sulfonamide benzothiazoles have been reported to possess anti-mycobacterial activity. nih.gov Further research has focused on optimizing sulfonamide compounds derived from other molecules to enhance their efficacy against M. tuberculosis while reducing potential drug-drug interactions. nih.gov This suggests that the this compound scaffold is a relevant starting point for the design of novel antitubercular agents.

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives, including those with a sulfonamide group, is an area of active investigation. Studies have shown that various 2-aminobenzothiazole derivatives exhibit anti-inflammatory activities that are comparable to established drugs like diclofenac. nih.govsphinxsai.com The incorporation of a phenylsulfonamido group into the 2-amino position of benzothiazole has been shown to yield compounds with significant inhibitory effects on inflammation. nih.gov Specifically, some fluoro-substituted sulfonamide benzothiazoles have been synthesized and screened for their anti-inflammatory activity. nih.gov While direct in-vivo data for this compound is not extensively covered, the consistent anti-inflammatory activity observed in its derivatives underscores the potential of this chemical backbone in developing new anti-inflammatory agents.

Diuretic Activity

The diuretic properties of this compound and its derivatives have been explored in preclinical studies, demonstrating their potential to increase urine output.

In Vivo Diuretic Studies in Experimental Models

In vivo studies using rat models have been instrumental in evaluating the diuretic effects of this compound. When administered to experimental rats, this compound, referred to as compound 1 in a notable study, demonstrated a significant increase in cumulative urine output. tandfonline.com The diuretic action of this parent compound was found to be noteworthy, paving the way for the synthesis of more potent derivatives. tandfonline.com

Comparison with Reference Diuretic Drugs

The diuretic efficacy of this compound has been benchmarked against standard diuretic drugs. In one study, the urinary excretion of the parent compound was positioned between that of urea (B33335) and the standard drug acetazolamide (B1664987). tandfonline.com Specifically, a derivative of this compound, compound 4c , exhibited a diuretic activity of 1.13, which was superior to both acetazolamide (1.0) and urea (0.88). tandfonline.comnih.gov The parent compound itself, 1 , showed a good diuretic activity of 0.81. tandfonline.com

Table 1: Comparative Diuretic Activity

| Compound | Diuretic Activity |

|---|---|

| This compound (Compound 1 ) | 0.81 tandfonline.com |

| Compound 4c (a derivative) | 1.13 tandfonline.comnih.gov |

| Acetazolamide (Reference Drug) | 1.0 tandfonline.comnih.gov |

Antioxidant Activity

The antioxidant properties of benzothiazole derivatives are of significant interest. While specific studies focusing solely on the antioxidant activity of this compound are not detailed in the provided results, the broader class of benzothiazole-containing compounds has been evaluated for this property. mdpi.com For example, a series of 2-substituted benzothiazoles were synthesized and tested for their antioxidant capacity using DPPH and FRAP assays. mdpi.com These studies highlight the potential of the benzothiazole scaffold in designing compounds with antioxidant effects, suggesting that this compound could also possess such properties, though direct evidence is pending.

Antiviral Activity